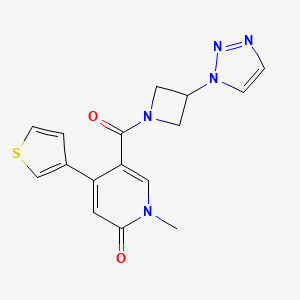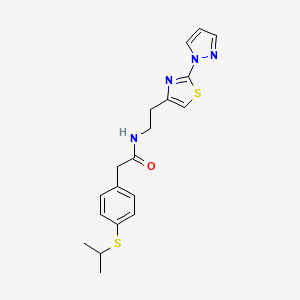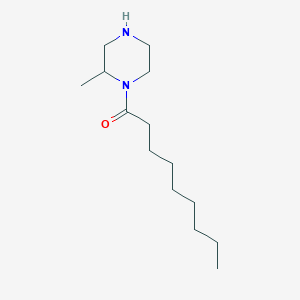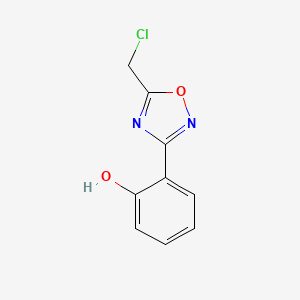
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, also known as MPPS, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound is synthesized through a multi-step process and has been used in scientific research for various applications.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate is not fully understood, but it is believed to interact with proteins and enzymes in biological systems. 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to bind to the active site of some enzymes, inhibiting their activity. Additionally, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to interact with DNA, causing damage to the DNA molecule.
Biochemical and Physiological Effects:
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has several advantages for lab experiments, including its fluorescent properties, which make it useful for the detection of proteins. Additionally, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to have low toxicity, making it safe for use in biological systems. However, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate. One potential direction is the development of new synthetic methods for 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, which could improve its purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate and its interactions with proteins and enzymes. Finally, the development of new applications for 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, such as in drug delivery or gene therapy, could be explored.
Conclusion:
In conclusion, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, or 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, is a chemical compound that has been extensively studied for its scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate could lead to new insights into its properties and potential applications.
Synthesemethoden
The synthesis of 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate involves a multi-step process that starts with the reaction of 2-methoxyethanol and 4-bromoethylbenzene to form 4-(2-methoxyethyl)phenyl bromide. The bromide is then reacted with 6-chloro-5-methylpyridine-3-sulfonic acid to form 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been extensively studied for its various scientific research applications. It has been used as a fluorescent probe for the detection of proteins in biological samples. 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has also been used as a photosensitizer for photodynamic therapy, a treatment for cancer. Additionally, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been used as a catalyst for various chemical reactions.
Eigenschaften
IUPAC Name |
[4-(2-methoxyethyl)phenyl] 6-chloro-5-methylpyridine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-11-9-14(10-17-15(11)16)22(18,19)21-13-5-3-12(4-6-13)7-8-20-2/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHXNTDSJLNMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)OC2=CC=C(C=C2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate](/img/structure/B2799521.png)


![4-(3-methoxyphenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2799525.png)





![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2799534.png)
![Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate](/img/structure/B2799538.png)

![N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2799541.png)
![(2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide](/img/structure/B2799543.png)